molecular formula C9H10BrNO2 B13795536 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester

4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester

Cat. No.: B13795536
M. Wt: 244.08 g/mol
InChI Key: BCHJOUNLWOMJMO-UHFFFAOYSA-N
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Description

4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester is an organic compound that features a pyridine ring substituted with an acetic acid moiety and an alpha-bromo ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester typically involves the bromination of 4-pyridine acetic acid followed by esterification. The Hell-Volhard-Zelinskii reaction is commonly employed for the alpha-bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide to form an acid bromide intermediate, which is then esterified with ethanol to yield the desired ester .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester involves its reactivity due to the presence of the alpha-bromo group. This group makes the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-bromoethyl 2-pyridin-4-ylacetate

InChI

InChI=1S/C9H10BrNO2/c1-7(10)13-9(12)6-8-2-4-11-5-3-8/h2-5,7H,6H2,1H3

InChI Key

BCHJOUNLWOMJMO-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)CC1=CC=NC=C1)Br

Origin of Product

United States

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